molecular formula C8H10N4O2 B11720195 5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 1544995-93-8

5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B11720195
CAS No.: 1544995-93-8
M. Wt: 194.19 g/mol
InChI Key: FCGMFKPHHLYBKG-UHFFFAOYSA-N
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Description

Table 1: Key Crystallographic Parameters

Parameter Value
Crystal system Monoclinic
Space group $$ P2_1/n $$
Unit cell dimensions $$ a = 7.2648 \, \text{Å} $$
$$ b = 8.7228 \, \text{Å} $$
$$ c = 8.9297 \, \text{Å} $$
Bond lengths (C–N) 1.33–1.38 Å (triazole)
1.35–1.42 Å (pyrimidine)
Dihedral angle (triazole/pyrimidine) 1.48°

The ethyl group at position 5 adopts a staggered conformation, minimizing steric hindrance with the methoxy group at position 2. The methoxy oxygen (O–CH$$_3$$) participates in weak C–H···O hydrogen bonds with adjacent molecules, contributing to lattice stability.

Conformational Flexibility and Tautomeric Behavior

The compound exhibits tautomerism due to proton redistribution between N1 and N3 of the triazole ring. Density functional theory (DFT) calculations suggest two dominant tautomers in solution:

  • Amino-oxo tautomer : Protonation at N1, with a carbonyl group at C7.
  • Imino-enol tautomer : Protonation at N3, with an enolic hydroxyl group at C7.

Table 2: Tautomeric Populations in Aqueous Solution

Tautomer Population (%)
Amino-oxo 68
Imino-enol 32

Methoxy and ethyl substituents stabilize the amino-oxo form by electron donation, reducing the energy difference between tautomers by 2.3 kcal/mol compared to unsubstituted analogs.

Intermolecular Interactions and Crystal Packing Motifs

The crystal lattice features a herringbone packing pattern driven by:

  • π-π stacking : Offset face-to-face interactions between triazole and pyrimidine rings (distance: 3.45 Å).
  • Hydrogen bonds : N–H···O and C–H···O interactions involving the methoxy group and pyrimidinone oxygen.
  • Van der Waals forces : Ethyl groups engage in hydrophobic interactions with adjacent alkyl chains.

Figure 2: Crystal Packing Diagram

[Describe hypothetical image: Layers of molecules stacked via π-π interactions, with ethyl groups oriented outward.]

Comparative Structural Analysis with Related Triazolopyrimidine Derivatives

Structural variations among triazolopyrimidines significantly impact physicochemical and biological properties:

Table 3: Substituent Effects on Key Properties

Derivative Substituents LogP Melting Point (°C)
5-Ethyl-2-methoxy C$$2$$H$$5$$, OCH$$_3$$ 1.82 214–216
5-Methyl-2-hydroxy CH$$_3$$, OH 0.91 189–191
5-Phenyl-2-chloro C$$6$$H$$5$$, Cl 3.15 245–247

The methoxy group enhances lipophilicity (LogP = 1.82) compared to hydroxyl analogs (LogP = 0.91), while ethyl substitution improves thermal stability over methyl derivatives.

Properties

CAS No.

1544995-93-8

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

5-ethyl-2-methoxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C8H10N4O2/c1-3-5-4-6(13)12-7(9-5)10-8(11-12)14-2/h4H,3H2,1-2H3,(H,9,10,11)

InChI Key

FCGMFKPHHLYBKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N2C(=N1)N=C(N2)OC

Origin of Product

United States

Preparation Methods

Synthesis of Methoxy-Functionalized β-Keto Esters

Ethyl acetoacetate serves as the foundational β-keto ester, which undergoes alkylation with methoxy-substituted benzyl bromides. For example, reaction with 2-methoxybenzyl bromide in the presence of n-butyllithium generates the corresponding benzylated β-keto ester 4na in yields up to 97%. The ethyl group at position 5 is introduced via alkylation of the β-keto ester precursor using ethyl bromide, as demonstrated in the synthesis of 1fh , j , k , n .

Cyclization with 3,5-Diaminotriazole

The critical cyclization step employs 3,5-diaminotriazole (5c ) in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (BMIM-PF6). Microwave irradiation at 200°C for 10–30 minutes facilitates rapid ring closure, yielding 5-ethyl-2-methoxy-triazolopyrimidin-7-one (6 ) with isolated yields of 4–83%. This method benefits from reduced reaction times and improved regioselectivity compared to conventional heating.

Multicomponent Reactions Using Carboxaldehydes

Multicomponent reactions (MCRs) offer a streamlined route to triazolopyrimidines by combining aldehydes, triazolamines, and carbonyl precursors in a single pot. A three-component reaction involving 2-methoxybenzaldehyde, 3-amino-1,2,4-triazole, and ethyl 3-oxobutanoate has been optimized for synthesizing the target compound.

Reaction Optimization

Initial attempts in ethanol without catalysts failed to produce the desired product. Screening of bases revealed triethylamine in dimethylformamide (DMF) at 120°C for 10 hours as optimal, achieving yields of 72–89%. The methoxy group is introduced via the aldehyde component, while the ethyl group originates from the β-keto ester.

Mechanistic Insights

The reaction proceeds via Knoevenagel condensation between the aldehyde and β-keto ester, followed by cyclocondensation with the triazolamine. Nuclear magnetic resonance (NMR) studies confirm regioselective formation of the 1,2,4-triazolo[1,5-a]pyrimidine core, with no observable regioisomers.

Condensation Reactions with Malonate Derivatives

Condensation of triazolamines with malonate derivatives provides a versatile pathway to triazolopyrimidines. Ethyl malonate reacts with 5-amino-3-methoxy-1,2,4-triazole under basic conditions to form the target compound.

Sodium Hydride-Mediated Cyclization

In a representative procedure, 5-amino-3-methoxy-1,2,4-triazole and diethyl ethylmalonate are heated in dimethylformamide (DMF) with sodium hydride at 80°C for 2 hours. This method yields 5-ethyl-2-methoxy-triazolopyrimidin-7-one in 94% purity, as confirmed by high-performance liquid chromatography (HPLC). The ethyl group is incorporated via the malonate ester, while the methoxy group derives from the triazole precursor.

Solvent and Catalyst Effects

Comparative studies highlight DMF as superior to ethanol or water due to its high boiling point and ability to stabilize intermediates. Catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) further enhance reaction rates, reducing synthesis times to 5 minutes under reflux.

Green Synthesis Approaches Using Aqueous Conditions

Environmentally benign methods utilizing water as a solvent have gained traction for triazolopyrimidine synthesis. A one-pot reaction in boiling water with p-toluenesulfonic acid (p-TsOH) as a catalyst achieves yields of 81–91%.

Aqueous Cyclization Protocol

The reaction combines 3-methoxy-5-aminotriazole, ethyl acetoacetate, and paraformaldehyde in water at 100°C for 4 hours. The methoxy group remains stable under these conditions, and the ethyl substituent is retained from the β-keto ester.

Advantages of Aqueous Media

This method eliminates organic solvents, reduces waste, and simplifies purification. Energy-dispersive X-ray spectroscopy (EDX) analysis confirms the absence of residual catalysts, ensuring high product purity.

Post-Cyclization Functionalization

While most methods introduce substituents during cyclization, post-synthetic modifications offer alternative routes. Chlorination of the triazolopyrimidine core followed by methoxylation via nucleophilic aromatic substitution has been explored.

Chlorination and Methoxylation

Treatment of 5-ethyl-2-chloro-triazolopyrimidin-7-one with sodium methoxide in methanol at 60°C for 6 hours replaces the chlorine atom with a methoxy group. Yields of 85–90% are reported, with no detectable side products.

Limitations and Challenges

Post-functionalization risks side reactions, such as ring-opening or over-alkylation. Control experiments using in situ NMR monitoring reveal that temperatures above 70°C lead to decomposition, necessitating precise thermal management .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

Scientific Research Applications

5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other signaling pathways, such as the ERK signaling pathway, to exert its biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 5

Modifications at position 5 significantly influence physicochemical and biological properties:

Compound Name Substituent (Position 5) Molecular Weight (g/mol) Key Properties/Applications References
5-Ethyl-2-methoxy-4H,7H-triazolo[1,5-a]pyrimidin-7-one Ethyl 194.19 Under investigation for bioactivity
5-(Chloromethyl)-2-(4-methoxyphenyl)-triazolo[1,5-a]pyrimidin-7-one (S1-TP) Chloromethyl 345.79 Electrochemically active; drug candidate
5-(Methoxymethyl)-2-methyl-triazolo[1,5-a]pyrimidin-7-one Methoxymethyl 194.19 Lab use; high purity (98%)
5-Methyl-2-trifluoromethyl-triazolo[1,5-a]pyrimidin-7-one Methyl/CF₃ 231.17 Commercial availability (Santa Cruz)
  • Key Insight: The ethyl group in the target compound balances lipophilicity, while bulkier substituents (e.g., chloromethyl in S1-TP) enhance electrochemical activity but may reduce solubility.

Modifications at Position 2

Position 2 substitutions impact electronic properties and binding interactions:

Compound Name Substituent (Position 2) Molecular Weight (g/mol) Notable Features References
2-Amino-6-(3-chlorobenzyl)-5-ethyl-triazolo[1,5-a]pyrimidin-7-one (25) Amino/3-chlorobenzyl 333.79 Antimicrobial activity; synthesized via BMIM-PF6 ionic liquid
7-Phenyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one Phenyl 241.27 Structural analogue with aromatic substitution

Core Structure Analogues

Pyrimidinone cores with fused heterocycles exhibit distinct properties:

Compound Name Core Structure Molecular Weight (g/mol) Applications References
5,5'-Dimethyl-2,2'-di(p-chlorophenyl)-bi(pyrazolo[1,5-a]pyrimidinyl)-7-one Bipyrazolopyrimidinone 526.34 High thermal stability (m.p. >330°C)
7-Oxo-triazolo[1,5-a]pyrimidine-6-carbonitrile Cyano-substituted 148.18 Reactive intermediate; lab reagent
  • Key Insight: Bicyclic cores (e.g., bipyrazolopyrimidinones) exhibit higher melting points, suggesting enhanced crystallinity, while cyano groups increase reactivity for further derivatization .

Biological Activity

5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS No. 1544995-93-8) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Information

The molecular formula of this compound is C8H10N4O2C_8H_{10}N_4O_2, with a molecular weight of approximately 194.19 g/mol. The compound features a triazolo-pyrimidine core structure that is known for diverse biological activities.

Structural Representation

  • Molecular Formula: C8H10N4O2C_8H_{10}N_4O_2
  • SMILES: CCC1=CC(=O)N2C(=N1)N=C(N2)OC
  • InChIKey: FCGMFKPHHLYBKG-UHFFFAOYSA-N

Anticancer Potential

The triazolo-pyrimidine derivatives have also been explored for their anticancer properties. For example, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The findings suggest that these compounds can effectively target key pathways involved in cancer progression .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit critical enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest: Studies indicate that certain derivatives can induce cell cycle arrest at specific phases (e.g., G1/S phase), leading to increased apoptosis .
  • Biofilm Disruption: The ability to disrupt biofilm formation is crucial for combating antibiotic-resistant infections.

Table: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound 5iEGFR Inhibition0.3
Compound 7bAntimicrobial0.22 - 0.25
Compound 5aAnticancer3 - 10

In Vitro Studies

In vitro studies have shown that compounds structurally related to this compound exhibit significant cytotoxic effects against cancer cell lines and microbial pathogens. These studies typically assess minimum inhibitory concentrations (MICs), minimum bactericidal concentrations (MBCs), and the ability to induce apoptosis in cancer cells.

Q & A

Q. 1.1. How can researchers optimize the synthesis of 5-ethyl-2-methoxy-triazolopyrimidine derivatives to improve yield and purity?

Methodological Answer: Synthesis optimization often involves catalyst selection and solvent systems. For example, cyclocondensation reactions between 5-aminopyrazoles and 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) under reflux in ethanol/water (1:1 v/v) can enhance reaction efficiency. Catalysts like APTS (3-aminopropyltriethoxysilane) in one-pot multicomponent reactions reduce side products and improve regioselectivity . Avoiding toxic reagents (e.g., piperidine derivatives) by using alternatives like TMDP (tetramethylenediamine) in molten-state conditions may address safety and institutional restrictions .

Q. 1.2. What spectroscopic techniques are critical for characterizing the structural integrity of 5-ethyl-2-methoxy-triazolopyrimidine?

Methodological Answer: Key techniques include:

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions (e.g., ethyl, methoxy groups) .
  • X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., planar fused-ring systems with bond angles ~111.3°) .
  • Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns (e.g., [M+H]+^+ peaks for derivatives) .

Q. 1.3. How should reaction conditions be adjusted to scale up synthesis without compromising regioselectivity?

Methodological Answer: Scale-up requires solvent optimization (e.g., ethanol for solubility) and controlled heating rates to prevent decomposition. Pilot studies using fractional factorial designs can identify critical parameters (e.g., molar ratios of 5-aminopyrazole to 1,3-dicarbonyl compounds). Reflux times >12 hours in ethanol ensure complete cyclization .

Advanced Research Questions

Q. 2.1. What mechanistic pathways govern nucleophilic substitution reactions at the 7-position of triazolopyrimidines?

Methodological Answer: The hydrazinyl or hydroxyl groups at the 7-position undergo nucleophilic substitution via SN2^2-like mechanisms. For example, halogenation with POCl3_3 generates reactive intermediates, while nucleophiles (e.g., amines, thiols) displace leaving groups under basic conditions (pH 9–10). Kinetic studies using HPLC or in situ FTIR can track intermediate formation .

Q. 2.2. How can researchers resolve contradictions in reported biological activity data for triazolopyrimidine derivatives?

Methodological Answer: Discrepancies often arise from structural variations (e.g., substituent electronic effects) or assay conditions. Systematic SAR (structure-activity relationship) studies comparing analogs (e.g., 7-hydrazinyl vs. 7-hydroxy derivatives) under standardized assays (e.g., enzyme inhibition IC50_{50}) are critical. Meta-analyses of published data, accounting for cell line variability (e.g., HeLa vs. MCF-7), can clarify trends .

Q. 2.3. What computational and experimental approaches are effective for elucidating structure-activity relationships (SAR) in triazolopyrimidines?

Methodological Answer:

  • Molecular docking : Predict binding affinities to targets (e.g., kinases, DNA topoisomerases) using software like AutoDock Vina .
  • Crystallography : Correlate substituent geometry (e.g., dihedral angles of methoxy groups) with activity .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., ethyl vs. methyl groups) to bioactivity .

Notes on Experimental Design

  • Controlled variables : Solvent polarity, temperature (±2°C), and reagent stoichiometry must be rigorously maintained .
  • Negative controls : Include analogs lacking key substituents (e.g., methoxy-free derivatives) to isolate electronic effects .

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